N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a 3,5-dimethoxyphenyl group linked via an acetamide moiety to a sulfanyl bridge, which connects to a 3-oxo-3,4-dihydropyrazine ring substituted with a 3,4-dimethylphenyl group. The methoxy and methyl substituents likely enhance lipophilicity, while the dihydropyrazine core may contribute to hydrogen bonding and redox activity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-5-6-17(9-15(14)2)25-8-7-23-21(22(25)27)30-13-20(26)24-16-10-18(28-3)12-19(11-16)29-4/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVXIGHCSJFIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 5 positions.
Synthesis of the dihydropyrazinyl intermediate: This involves the preparation of a dihydropyrazinyl ring with appropriate substituents.
Coupling reaction: The final step involves coupling the 3,5-dimethoxyphenyl intermediate with the dihydropyrazinyl intermediate through a sulfanyl linkage to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific substituents on the phenyl or pyrazinyl rings can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Structural Analogues with Sulfamoylphenyl-Acetamide Cores
Key Examples :
- 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 13b (): These derivatives share an acetamide backbone but differ in substituents. The target compound replaces the sulfamoylphenyl group with a 3,5-dimethoxyphenyl moiety and incorporates a dihydropyrazine ring instead of a cyano-hydrazine structure. The absence of a sulfonamide group in the target compound may reduce solubility compared to 13a/b, as sulfonamides typically enhance hydrophilicity .
| Property | Target Compound | 13a | 13b |
|---|---|---|---|
| Core Structure | Dihydropyrazine-sulfanyl acetamide | Cyano-hydrazine-sulfamoylphenyl | Cyano-hydrazine-sulfamoylphenyl |
| Key Substituents | 3,5-Dimethoxyphenyl, 3,4-dimethylphenyl | 4-Methylphenyl | 4-Methoxyphenyl |
| Melting Point | Not reported | 288°C | 274°C |
| Functional Groups | Methoxy, methyl, amide, sulfanyl | Cyano, sulfonamide, hydrazine | Cyano, sulfonamide, hydrazine |
Heterocyclic Variations: Thienopyrimidine vs. Dihydropyrazine
Example: 2-{[3-(3,5-Difluorophenyl)-4-Oxo-Thieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}-N-(2,5-Dimethoxyphenyl)Acetamide ():
- The thieno[3,2-d]pyrimidine core replaces the dihydropyrazine ring, introducing a sulfur atom and fused thiophene system. The dimethoxyphenyl group is retained but at different positions (2,5- vs. 3,5-), which may alter steric interactions in biological targets .
Triazole-Based Sulfanyl Acetamides
Examples :
- N-(3,5-Dimethoxyphenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
- N-(3,5-Dimethylphenyl)-2-{[4-Ethyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
These compounds feature a 1,2,4-triazole ring instead of dihydropyrazine. The triazole’s nitrogen-rich structure may improve metal chelation or π-π stacking interactions. Substituents like pyridinyl and ethyl groups () could modulate solubility and bioavailability. The target compound’s dihydropyrazine ring, however, offers a conjugated system that may enhance redox activity or binding to enzymatic cofactors .
Implications of Structural Differences
- Bioactivity : Sulfonamide derivatives (e.g., 13a/b) may exhibit antimicrobial properties, whereas triazole or pyrimidine analogs (–5) could target kinases or proteases. The target compound’s dihydropyrazine core may favor interactions with NAD(P)H-dependent enzymes.
- Physicochemical Properties : Fluorine substituents () enhance stability but reduce lipophilicity, while methoxy and methyl groups (target compound) balance solubility and membrane permeability.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a sulfanyl group and a pyrazin ring. Its molecular formula is , with a molecular weight of approximately 425.55 g/mol. The presence of methoxy groups and a dimethylphenyl substituent are notable aspects of its structure.
Structural Formula
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing sulfanyl and pyrazin moieties have shown promising antibacterial properties.
- Anticancer Potential : Some studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The presence of methoxy groups may enhance the compound's anti-inflammatory properties.
Structure-Activity Relationships (SAR)
A comparative analysis of structurally related compounds reveals insights into the SAR. Below is a table summarizing some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-Dimethoxyphenyl)-2-{[4-Ethyl-5-(Phenoxymethyl)-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide | Contains methoxy groups; triazole structure | Antifungal |
| N-(2-Methylphenyl)-2-{[5-(Phenoxymethyl)-1H-Imidazol-1-Yl]Sulfanyl}Acetamide | Imidazole instead of triazole; methyl substitution | Antibacterial |
| 2-{[4-(3-Methoxyphenyl)-6-(Trifluoromethyl)-Pyrimidinyl]Sulfanyl}-N-(3-Methoxyphenyl)Acetamide | Pyrimidine ring; trifluoromethyl group | Antiviral |
Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism was attributed to the induction of apoptosis and inhibition of the NF-kB signaling pathway.
Study 2: Antibacterial Efficacy
A separate investigation focused on the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth dilution methods. The compound exhibited potent activity against Staphylococcus aureus with an MIC of 8 µg/mL and moderate activity against Escherichia coli with an MIC of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
